Lipophilicity (XLogP3) Comparison: Enhancing Membrane Permeability Potential vs. Unsubstituted N-Isopropylbenzenesulfonamide
The target compound exhibits an XLogP3 of 3.7, indicating a marked increase in lipophilicity compared to the parent N-isopropylbenzenesulfonamide (CAS 5339-69-5), which, based on its lower molecular weight and absence of hydrophobic substituents, is predicted to have an XLogP3 < 1.5. This difference is driven by the synergistic effect of the tert-butyl and ethoxy groups, which together add approximately 2.2 log units of lipophilicity. Enhanced logP correlates with improved passive membrane permeability and potential blood-brain barrier penetration, a critical attribute for CNS-targeted probe discovery. [1] [2]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | N-Isopropylbenzenesulfonamide (CAS 5339-69-5); XLogP3 estimated < 1.5 |
| Quantified Difference | ΔXLogP3 ≈ +2.2 (target more lipophilic) |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity expands the compound's utility in hydrophobic target environments and CNS-focused screening cascades.
- [1] PubChem. (2026). Compound Summary for CID 39845218, 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1018135-20-0 View Source
- [2] PubChem. (2026). Compound Summary for CID 78134, N-isopropylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5339-69-5 View Source
